Brucin

Description

Structure

3D Structure

Properties

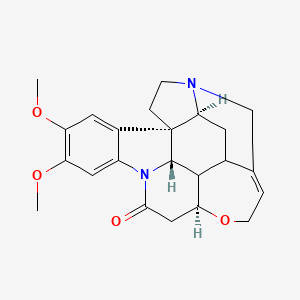

Molecular Formula |

C23H26N2O4 |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

(4aR,5aS,8aR,13aS,15aS)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |

InChI |

InChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3/t13-,18-,19-,21?,22-,23+/m0/s1 |

InChI Key |

RRKTZKIUPZVBMF-SXDMTWIASA-N |

Isomeric SMILES |

COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6C7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC |

Canonical SMILES |

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of Brucine (B1667951)

Abstract

Brucine is a potent indole (B1671886) alkaloid derived from the seeds of Strychnos nux-vomica. Historically recognized for its high toxicity, which closely resembles that of its structural analog strychnine (B123637), recent pharmacological research has unveiled a multifaceted mechanism of action with significant therapeutic potential. While its neurotoxicity stems from the classical antagonism of inhibitory glycine (B1666218) receptors, emerging evidence highlights its efficacy as an anti-tumor, anti-inflammatory, and analgesic agent. These diverse effects are mediated through the modulation of numerous signaling pathways critical to cell survival, proliferation, and inflammation. This document provides a comprehensive technical overview of the molecular mechanisms of Brucine, summarizes key quantitative pharmacological data, details relevant experimental protocols, and visualizes the core pathways and workflows.

Core Mechanism of Action: Neurotoxicity

The primary and most well-documented mechanism of Brucine's action is its effect on the central nervous system, which mirrors that of strychnine.[1]

Competitive Antagonism of Glycine Receptors

Brucine acts as a selective and competitive antagonist at strychnine-sensitive glycine receptors (GlyRs).[2][3] These receptors are ligand-gated chloride channels that mediate inhibitory neurotransmission, predominantly in the spinal cord and brainstem.[4][5]

-

Molecular Interaction: Glycine, the primary inhibitory neurotransmitter in these regions, normally binds to GlyRs, causing an influx of chloride ions (Cl⁻). This hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential, thus mediating an inhibitory effect.

-

Brucine's Effect: Brucine competes with glycine for the same binding site on the GlyR.[6] By occupying the receptor without activating it, Brucine prevents glycine-mediated inhibition. This blockade of inhibitory signals leads to a state of disinhibition, resulting in uncontrolled neuronal firing.

-

Physiological Consequences: The disinhibition of motor neurons leads to exaggerated reflex arcs and is responsible for the characteristic symptoms of Brucine poisoning, including muscle spasms, convulsions, and, at high doses, death by respiratory failure.[2]

Anticancer Mechanisms of Action

A growing body of evidence demonstrates that Brucine possesses significant anti-tumor properties across various cancer cell lines. Its efficacy stems from its ability to induce apoptosis, arrest the cell cycle, and inhibit critical signaling pathways involved in tumor growth and metastasis.[7]

Induction of Apoptosis

Brucine is a potent inducer of apoptosis, or programmed cell death, primarily through the intrinsic (mitochondrial) pathway.[8]

-

Modulation of Bcl-2 Family Proteins: Brucine alters the balance of pro- and anti-apoptotic proteins. It consistently downregulates the expression of anti-apoptotic proteins like Bcl-2 and upregulates pro-apoptotic proteins such as Bax.[9][10] This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeability.

-

Mitochondrial Disruption: The increased permeability leads to the loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol.[8][9]

-

Caspase Activation: In the cytosol, cytochrome c associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates the executioner caspase, caspase-3, which orchestrates the degradation of cellular components, leading to apoptosis.[8]

-

Role of Intracellular Calcium: Brucine has been shown to induce a sustained increase in intracellular Ca²⁺ levels, which can trigger mitochondrial stress and contribute to the apoptotic cascade.[8]

Inhibition of Pro-Survival Signaling Pathways

Brucine exerts its anticancer effects by inhibiting several key signaling cascades that are often dysregulated in cancer.

-

PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Brucine has been shown to suppress the phosphorylation (and thus activity) of PI3K, Akt, and mTOR in various cancer cells, including pancreatic and cervical cancer.[9][10][11] This inhibition leads to decreased cell proliferation and sensitizes cells to apoptosis.[9]

-

COX-2 and NF-κB Signaling: Cyclooxygenase-2 (COX-2) is an enzyme involved in inflammation and carcinogenesis. Brucine inhibits COX-2 expression.[12][13] This is partly achieved by suppressing the activation of the transcription factor NF-κB, which is a key regulator of COX-2.[14] Brucine inhibits the phosphorylation of IκBα, preventing the nuclear translocation of the p65 subunit of NF-κB.[14]

Anti-inflammatory and Analgesic Mechanisms

Beyond its neurotoxic and anticancer effects, Brucine demonstrates significant anti-inflammatory and analgesic properties.

-

Anti-inflammatory Action: Brucine's anti-inflammatory effects are linked to its ability to inhibit the production of key inflammatory mediators. It has been shown to reduce the release of prostaglandin (B15479496) E2 (PGE2) in inflammatory tissues, an effect tied to its inhibition of COX-2 expression.[7] Furthermore, it can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[15]

-

Analgesic Action: The pain-relieving properties of Brucine are notable. A key mechanism underlying this effect is the direct inhibition of voltage-gated sodium channels in dorsal root ganglion (DRG) neurons.[16] By blocking both tetrodotoxin-sensitive (TTXs) and tetrodotoxin-resistant (TTXr) sodium channels, Brucine reduces neuronal excitability and inhibits the transmission of nociceptive signals, thereby alleviating both acute and chronic pain.[16][17][18]

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding Brucine's activity at its various targets.

Table 1: Glycine Receptor Antagonism

| Parameter | Value | Receptor/System | Comments | Reference |

| IC₅₀ | 11 µM | Strychnine-sensitive Glycine Receptor | Value for displacement of [³H]strychnine binding in rat spinal cord membranes. | [6] |

| Potency | ~5-19x lower than Strychnine | Recombinant α1, α2, α1β GlyRs | Brucine is consistently less potent than strychnine at inhibiting glycine receptors. | [19] |

Table 2: Cytotoxicity (IC₅₀) in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value | Exposure Time | Reference |

| A2780 | Ovarian Carcinoma | 1.43 µM | 72 h | [20] |

| HT-29 | Colon Adenocarcinoma | 0.168 µM (168 nM) | 72 h | [21] |

| LoVo | Colon Carcinoma | >70% inhibition at 47.5 µM | 72 h | [20] |

| HepG2 | Hepatoma | ~100 µM | 72 h | [8][20] |

| KB | Oral Cancer | 30 µg/mL | Not Specified | [22] |

| QBC939 | Cholangiocarcinoma | ~10 µM (effective dose) | Not Specified | [12] |

Detailed Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Recording for Glycine Receptor Antagonism

This protocol is designed to measure the inhibitory effect of Brucine on glycine-activated currents in cultured neurons or HEK293 cells expressing GlyRs.

1. Solutions and Reagents:

-

External Solution (ACSF): 125 mM NaCl, 5.5 mM KCl, 0.8 mM MgCl₂, 3.0 mM CaCl₂, 20 mM HEPES, 10 mM D-glucose. Adjust pH to 7.3.[23]

-

Internal (Pipette) Solution: 140 mM CsCl, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP. Adjust pH to 7.2.[23] CsCl is used to block K⁺ currents.

-

Agonist: Glycine stock solution (e.g., 100 mM).

-

Antagonist: Brucine stock solution (e.g., 10 mM in DMSO, then diluted).

2. Procedure:

-

Cell Preparation: Plate cells expressing GlyRs onto coverslips 24-48 hours before recording.

-

Pipette Preparation: Pull borosilicate glass capillaries to a tip resistance of 1-3 MΩ when filled with internal solution.[23]

-

Establish Whole-Cell Configuration: Mount the coverslip in the recording chamber and perfuse with external solution. Approach a cell with the micropipette and form a giga-ohm seal. Apply gentle suction to rupture the membrane and achieve whole-cell access.[24][25]

-

Baseline Recording: Clamp the cell voltage at -70 mV. Apply a saturating concentration of glycine (e.g., 100 µM) via a perfusion system and record the inward Cl⁻ current.

-

Brucine Application: After washing out the glycine, co-apply glycine with a specific concentration of Brucine. Record the resulting current.

-

Dose-Response: Repeat step 5 with a range of Brucine concentrations to generate a dose-response curve.

-

Data Analysis: Measure the peak amplitude of the glycine-activated current in the absence and presence of Brucine. Calculate the percentage of inhibition for each concentration and fit the data to a logistic function to determine the IC₅₀.

Protocol: Apoptosis Detection by Annexin V/PI Flow Cytometry

This protocol quantifies the percentage of apoptotic and necrotic cells following Brucine treatment.

1. Materials:

-

Cancer cell line of interest (e.g., HepG2, A2780).

-

Brucine.

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer).[2]

-

Phosphate-Buffered Saline (PBS).

2. Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of Brucine (e.g., based on IC₅₀ values) and a vehicle control (e.g., DMSO) for a desired time (e.g., 24, 48, or 72 hours).[26]

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant. Centrifuge the cell suspension.[27]

-

Washing: Wash the cell pellet once with cold PBS.[22]

-

Staining:

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.[2]

3. Data Interpretation:

-

Live Cells: Annexin V-negative and PI-negative.

-

Early Apoptotic Cells: Annexin V-positive and PI-negative.

-

Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

Protocol: Western Blot for Apoptosis-Related Proteins (Bax, Bcl-2, Caspase-3)

This protocol detects changes in the expression levels of key apoptotic proteins after Brucine treatment.

1. Sample Preparation:

-

Treat cells with Brucine as described in the flow cytometry protocol.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

2. SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 30 µg) from each sample onto an SDS-polyacrylamide gel.[4]

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).[28][29]

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[30]

4. Analysis:

-

Quantify the band intensity using densitometry software. Normalize the expression of target proteins to the loading control. Look for an increase in Bax and cleaved Caspase-3 and a decrease in Bcl-2 in Brucine-treated samples.[28]

References

- 1. differencebetween.com [differencebetween.com]

- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mayocliniclabs.com [mayocliniclabs.com]

- 6. Comparison of binding at strychnine-sensitive (inhibitory glycine receptor) and strychnine-insensitive (N-methyl-D-aspartate receptor) glycine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. The apoptotic effect of brucine from the seed of Strychnos nux-vomica on human hepatoma cells is mediated via Bcl-2 and Ca2+ involved mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Brucine Inhibits Proliferation of Pancreatic Ductal Adenocarcinoma through PI3K/AKT Pathway-induced Mitochondrial Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. ovid.com [ovid.com]

- 12. Brucine suppresses proliferation and promotes apoptosis of human cholangiacarcinoma cells via the inhibition of COX2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Brucine suppresses proliferation and promotes apoptosis of human cholangiacarcinoma cells via the inhibition of COX2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Effect of NF-kappaB on inhibition of non-small cell lung cancer cell cyclooxygenase-2 by brucine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Brucine alleviates neuropathic pain in mice via reducing the current of the sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Blocking sodium channels to treat neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analgesic activity of a novel use-dependent sodium channel blocker, crobenetine, in mono-arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Anticancer Activity of Brucine: In Vitro Study – CICTA [cicta.net]

- 21. phcog.com [phcog.com]

- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 23. Mechanisms of homomeric alpha1 glycine receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Whole Cell Patch Clamp Protocol [protocols.io]

- 25. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. scispace.com [scispace.com]

- 28. researchgate.net [researchgate.net]

- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 30. Apoptosis western blot guide | Abcam [abcam.com]

The Alkaloid Brucine: A Technical Guide to its Discovery, History, and Scientific Investigation

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Discovered in the early 19th century, brucine (B1667951) is a toxic indole (B1671886) alkaloid found in the seeds of the Strychnos nux-vomica tree.[1][2][3] Historically overshadowed by its more potent relative, strychnine (B123637), brucine has garnered significant interest in modern research for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and key experimental methodologies related to brucine, tailored for the scientific community.

Discovery and Historical Context

Brucine was first isolated in 1819 by the French chemists Pierre Joseph Pelletier and Joseph-Bienaimé Caventou from the bark of the Strychnos nux-vomica tree.[1][2][3] This discovery was part of a series of pioneering investigations into the active principles of medicinal plants during the early 19th century.[4] Initially, the precise chemical structure of brucine remained elusive, though its close relationship to strychnine, also present in Strychnos species, was recognized.[1][5] In 1884, the chemist Hanssen provided definitive proof of this relationship by converting both strychnine and brucine into the same derivative molecule.[1]

Historically, preparations of Strychnos nux-vomica were used in traditional medicine, particularly in southern Asian countries, for a variety of ailments.[2][3] However, due to the high toxicity of its constituent alkaloids, it was also employed as a poison for pests.[6] The name "brucine" is derived from the genus Brucea, named after the Scottish explorer James Bruce.[1]

Physicochemical Properties of Brucine

Brucine (2,3-Dimethoxystrychnidin-10-one) is a white, crystalline powder with a bitter taste.[2][3][7] It is structurally similar to strychnine, with the addition of two methoxy (B1213986) groups on the aromatic ring. This structural difference is believed to contribute to its reduced, though still significant, toxicity compared to strychnine.[8] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₂₃H₂₆N₂O₄ | [2][3][9] |

| Molecular Weight | 394.47 g/mol | [2][3][9] |

| Appearance | White crystalline powder | [2][3][7] |

| Melting Point | 178 °C (anhydrous) | [10] |

| Solubility | Soluble in ethanol, chloroform, ether, and methanol.[2][3] Slightly soluble in water.[2][3][9] | |

| IUPAC Name | (4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one | [9] |

| LD₅₀ (oral, rodent) | Varies considerably between species. | [7] |

Experimental Protocols

The isolation, purification, and quantification of brucine are critical for its study and application. The following sections detail common experimental methodologies.

A common method for extracting brucine and other alkaloids from Strychnos nux-vomica seeds involves solvent extraction.

Protocol:

-

Sample Preparation: The seeds of Strychnos nux-vomica are dried and ground into a fine powder to increase the surface area for extraction.[11][12]

-

Alkalinization: The powdered seeds are treated with an alkaline solution, such as alcoholic potassium hydroxide (B78521) or an ammonia (B1221849) solution, to liberate the free alkaloid bases.[12][13]

-

Solvent Extraction: The alkalinized powder is then extracted with an organic solvent. Chloroform is a commonly used solvent for this purpose.[12] The extraction can be performed using a Soxhlet apparatus for exhaustive extraction or through repeated maceration.[12]

-

Acid-Base Partitioning: The organic extract containing the alkaloids is then partitioned with a dilute acid solution (e.g., sulfuric acid). This converts the basic alkaloids into their water-soluble salts, which move into the aqueous phase, leaving behind non-alkaloidal impurities in the organic phase.[12]

-

Precipitation: The acidic aqueous solution is then made alkaline (e.g., with ammonia) to precipitate the free alkaloid bases, including brucine and strychnine.[12]

-

Final Extraction: The precipitated alkaloids are then re-extracted into an organic solvent like chloroform.[12] The solvent is evaporated to yield the crude alkaloid extract.

pH-zone-refining CCC is a powerful technique for the large-scale separation of alkaloids with different pKa values, such as brucine and strychnine.

Protocol:

-

Solvent System Selection: A two-phase solvent system is prepared. A common system for separating brucine and strychnine is composed of methyl tertiary butyl ether-acetonitrile-water (e.g., in a 2:2:3 v/v ratio).[14]

-

Mobile and Stationary Phase Preparation: The upper organic phase is typically used as the stationary phase, and a retainer base (e.g., triethylamine (B128534) at 10 mmol/L) is added. The lower aqueous phase is used as the mobile phase, and an eluting acid (e.g., hydrochloric acid at 10 mmol/L) is added.[14]

-

CCC Operation: The CCC column is first filled with the stationary phase. The crude alkaloid extract, dissolved in a suitable solvent, is then injected. The mobile phase is pumped through the column at a specific flow rate (e.g., 2.0 mL/min) in the head-to-tail elution mode.[14]

-

Fraction Collection and Analysis: The effluent is monitored with a UV detector, and fractions are collected. The fractions containing purified brucine and strychnine are identified by techniques such as HPLC and mass spectrometry.[14]

HPLC is a standard method for the quantitative analysis of brucine in various samples.

Protocol:

-

Chromatographic System: An HPLC system equipped with a UV detector is used. A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[11]

-

Mobile Phase: A typical mobile phase for the separation of brucine and strychnine consists of a mixture of methanol, water, and an amine modifier (e.g., diethylamine) in a specific ratio (e.g., 55:45:0.2 v/v/v).[11]

-

Standard and Sample Preparation: A standard solution of brucine is prepared in the mobile phase at a known concentration. The sample containing brucine is also dissolved in the mobile phase and filtered before injection.[11]

-

Analysis: The samples are injected into the HPLC system. The flow rate is typically maintained at 1 mL/min. The detector wavelength is set to an appropriate value for brucine detection (e.g., 260 nm).

-

Quantification: The concentration of brucine in the sample is determined by comparing the peak area of the sample with that of the standard solution.

Signaling Pathways and Mechanisms of Action

Brucine exerts its biological effects by interacting with various cellular signaling pathways. Its most well-characterized mechanism is its action on the nervous system, but recent research has uncovered its influence on other pathways, particularly in the context of cancer.

Similar to strychnine, brucine is a competitive antagonist of glycine (B1666218) receptors (GlyRs), which are ligand-gated chloride ion channels primarily found in the spinal cord and brainstem.[7] Glycine is a major inhibitory neurotransmitter in the central nervous system. By blocking GlyRs, brucine reduces the inhibitory neurotransmission, leading to hyperexcitability of motor neurons, which can result in muscle spasms and convulsions at high doses.[7][15]

Recent studies have demonstrated the anti-cancer potential of brucine, in part through its ability to inhibit angiogenesis (the formation of new blood vessels). Brucine has been shown to suppress the vascular endothelial growth factor (VEGF)-induced signaling pathway by targeting the VEGF receptor 2 (VEGFR2).[2]

Brucine has also been found to induce apoptosis (programmed cell death) in various cancer cell lines. One of the key mechanisms involves the mitochondrial pathway of apoptosis. Brucine can induce an increase in intracellular calcium (Ca²⁺) levels, leading to mitochondrial membrane depolarization.[6][16] This triggers the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to apoptosis.[6][16] This process is also regulated by the Bcl-2 family of proteins.[6][16]

Conclusion

Since its discovery two centuries ago, our understanding of brucine has evolved significantly. From a toxic constituent of Strychnos nux-vomica, it is now recognized as a molecule with complex pharmacological properties and potential therapeutic applications, particularly in oncology. This guide has provided a foundational overview of its history, physicochemical characteristics, and key experimental methodologies. The elucidation of its mechanisms of action on various signaling pathways continues to be an active area of research, promising new insights for drug development and biomedical science.

References

- 1. Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brucine, an indole alkaloid from Strychnos nux-vomica attenuates VEGF-induced angiogenesis via inhibiting VEGFR2 signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brucine sulfate | 4845-99-2 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology [frontiersin.org]

- 6. The apoptotic effect of brucine from the seed of Strychnos nux-vomica on human hepatoma cells is mediated via Bcl-2 and Ca2+ involved mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Brucine - Wikipedia [en.wikipedia.org]

- 8. HPLC determination of strychnine and brucine in rat tissues and the distribution study of processed semen strychni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Brucine | C23H26N2O4 | CID 442021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Brucine (PIM 082) [inchem.org]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. Simultaneous HPTLC determination of strychnine and brucine in strychnos nux-vomica seed - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 14. researchgate.net [researchgate.net]

- 15. Synapse - Wikipedia [en.wikipedia.org]

- 16. academic.oup.com [academic.oup.com]

The Alkaloid Enigma: A Technical Guide to the Natural Sources of Brucine and Strychnine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the primary natural sources of the potent indole (B1671886) alkaloids, brucine (B1667951) and strychnine (B123637). With a focus on quantitative data, experimental methodologies, and relevant biological pathways, this document serves as a comprehensive resource for professionals in research, science, and drug development. The information presented is critical for understanding the botanical origins, chemical diversity, and analytical challenges associated with these neurotoxic compounds.

Principal Natural Sources

Brucine and strychnine are predominantly isolated from the genus Strychnos, a group of trees and climbing shrubs belonging to the Loganiaceae family.[1] These plants are distributed throughout the warm regions of Asia, America, and Africa.[1] The most commercially and historically significant sources are the seeds of Strychnos nux-vomica and Strychnos ignatii.[1]

-

Strychnos nux-vomica : Commonly known as the strychnine tree, poison nut, or nux vomica, this deciduous tree is native to India and Southeast Asia.[1][2] Its seeds are a major commercial source for both strychnine and brucine.[1][2] Besides the seeds, the bark and dried blossoms also contain these alkaloids, albeit at different concentrations.[2][3]

-

Strychnos ignatii : Native to the Philippines and parts of China, this woody climbing shrub is often referred to as St. Ignatius' bean.[4][5] The seeds of this plant are particularly noted for their high strychnine content.[1][5]

While other species within the Strychnos genus may contain these or related alkaloids, S. nux-vomica and S. ignatii remain the most well-documented and utilized sources.

Quantitative Analysis of Brucine and Strychnine Content

The concentration of brucine and strychnine can vary significantly depending on the plant species, the specific part of the plant, geographical location, and harvesting time. The following tables summarize quantitative data from various studies.

| Plant Source | Plant Part | Strychnine Content (% w/w) | Brucine Content (% w/w) | Analytical Method | Reference |

| Strychnos nux-vomica | Seeds | ~1.5% | Not specified | Not specified | [1][2] |

| Strychnos nux-vomica | Dried Blossoms | ~1.0% | Not specified | Not specified | [1][2] |

| Strychnos nux-vomica | Bark | Trace amounts | Predominantly brucine (1.68% - 3.1%) | Not specified | [3] |

| Strychnos nux-vomica | Leaves (ethanolic extract) | 0.12% (0.6 mg in 500 mg extract) | 0.32% (1.6 mg in 500 mg extract) | HPLC | [6] |

| Strychnos nux-vomica | Seeds | 0.22% | 0.26% | HPTLC | [7] |

| Strychnos nux-vomica (crude azaraqi) | Seeds | 0.175% | 0.16% | HPTLC | [8] |

| Strychnos ignatii | Seeds | 1.2% - 2% | 0.5% | Not specified | [5][9] |

Experimental Protocols

The extraction, isolation, and quantification of brucine and strychnine from plant matrices require robust analytical methodologies. Below are generalized protocols based on commonly employed techniques.

General Extraction Protocol

-

Sample Preparation : The plant material (e.g., seeds, leaves) is dried and ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction : The powdered material is subjected to extraction with an organic solvent, often in a Soxhlet apparatus or through maceration. Common solvents include methanol, ethanol, or a mixture of chloroform (B151607) and ether.[6][7]

-

Acid-Base Extraction (for purification) :

-

The crude extract is dissolved in an acidic aqueous solution (e.g., dilute sulfuric acid or hydrochloric acid) to protonate the alkaloids, rendering them water-soluble.

-

The acidic solution is then washed with a non-polar organic solvent (e.g., chloroform or ether) to remove neutral and acidic impurities.

-

The aqueous layer is subsequently basified with an alkali (e.g., ammonia (B1221849) water or sodium hydroxide) to deprotonate the alkaloids, causing them to precipitate or become soluble in a non-polar organic solvent.

-

The alkaloids are then extracted from the basified aqueous layer using a non-polar organic solvent.

-

-

Solvent Evaporation : The organic solvent containing the purified alkaloids is evaporated under reduced pressure to yield a concentrated alkaloid fraction.

Quantification by High-Performance Liquid Chromatography (HPLC)

-

Standard Preparation : Prepare standard solutions of known concentrations of pure strychnine and brucine in the mobile phase.[6]

-

Mobile Phase Preparation : A typical mobile phase consists of a mixture of methanol, water, and a modifier like diethylamine (B46881) (e.g., 55:45:0.2 v/v/v).[6] The mobile phase should be filtered and degassed.

-

Chromatographic Conditions :

-

Column : A C18 reverse-phase column is commonly used.

-

Detection : UV detection at a wavelength where both alkaloids show significant absorbance (e.g., 254 nm or 258 nm).[10]

-

Flow Rate : Typically 1 mL/min.[10]

-

Injection Volume : A fixed volume (e.g., 20 µL) of the standard and sample solutions is injected.

-

-

Calibration Curve : A calibration curve is generated by plotting the peak area against the concentration of the standard solutions.

-

Sample Analysis : The extracted and purified sample is dissolved in the mobile phase and injected into the HPLC system. The concentrations of strychnine and brucine in the sample are determined by comparing their peak areas to the calibration curve.

Quantification by High-Performance Thin-Layer Chromatography (HPTLC)

-

Standard and Sample Application : Known concentrations of standard strychnine and brucine, along with the sample extract, are applied as bands onto a pre-coated silica (B1680970) gel HPTLC plate.[7][8]

-

Chromatographic Development : The plate is developed in a chamber containing a suitable mobile phase, such as a mixture of chloroform, methanol, and formic acid (e.g., 8.5:1.5:0.4 v/v/v) or toluene, ethyl acetate, and diethylamine (e.g., 7:2:1 v/v/v).[7][8]

-

Densitometric Analysis : After development, the plate is dried and scanned using a densitometer at a specific wavelength (e.g., 270 nm).[8]

-

Quantification : The peak areas of the separated bands are compared with those of the standards to quantify the amounts of strychnine and brucine in the sample.[7]

Biosynthesis and Mechanism of Action

Biosynthetic Pathway of Strychnine and Brucine

The biosynthesis of strychnine and brucine is a complex process that originates from the precursors tryptophan and geranyl pyrophosphate.[11] These are converted through a series of enzymatic steps to the key intermediate, Wieland-Gumlich aldehyde.[11] Subsequent enzymatic reactions lead to the formation of prestrychnine, which then spontaneously converts to strychnine.[12][13] Brucine is synthesized from strychnine through hydroxylation and methylation reactions.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. Strychnos nux-vomica - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Strychnos ignatii - Wikipedia [en.wikipedia.org]

- 5. Katbalonga, Strychnos ignatii, ST. IGNATIUS BEAN / Herbal Medicine / Philippine Alternative Meeicine / StuartXchange [stuartxchange.org]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. Simultaneous HPTLC determination of strychnine and brucine in strychnos nux-vomica seed - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ignatia. Saint Ignatius Bean. Strychnos ignatia. | Henriette's Herbal Homepage [henriettes-herb.com]

- 10. Monitoring strychnine and brucine in biochemical samples using direct injection micellar liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. pure.mpg.de [pure.mpg.de]

- 12. Case solved: the biosynthesis of strychnine elucidated - New possibilities for the production of previously unknown plant natural products using "metabolic engineering" approaches [bionity.com]

- 13. Complete Biosynthesis of Strychnine - ChemistryViews [chemistryviews.org]

An In-depth Technical Guide on the Toxicological Profile of Brucine in Mammals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of brucine (B1667951), an indole (B1671886) alkaloid extracted from the seeds of Strychnos nux-vomica. While brucine has demonstrated various pharmacological activities, including anti-tumor and anti-inflammatory effects, its narrow therapeutic window and significant toxicity, particularly to the central nervous system, are major obstacles to its clinical application.[1][2] This document details its acute toxicity, mechanism of action, metabolism, and effects on various organ systems in mammals, presenting quantitative data in a structured format and illustrating key pathways and workflows.

Acute Toxicity

The toxicity of brucine is significantly influenced by the route of administration and the animal species.[1] In general, it is considered a highly toxic compound. The lethal dose 50% (LD50) is a key indicator of its acute toxicity.

Data Presentation: Quantitative Toxicity Data

The following table summarizes the reported LD50 values of brucine in various mammalian species across different routes of administration.

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Mouse | Subcutaneous | 60 | [3] |

| Mouse | Intravenous | 1.10 (for strychnine, brucine is less toxic) | [4] |

| Rat | Oral | 1 | [5] |

| Rat | Intraperitoneal | 91 | [3] |

| Rabbit | Oral | 4 | [3] |

| General | Not Specified | 50.10 | [1][2] |

Note: The probable lethal dose of brucine in adult humans is estimated to be 1 gram.[3][6]

Mechanism of Action: Neurotoxicity

The primary mechanism of brucine's toxicity is its effect on the central nervous system (CNS).[1][2] It acts as a potent, competitive antagonist at postsynaptic glycine (B1666218) receptors, primarily in the spinal cord and brainstem.[6][7][8] Glycine is a major inhibitory neurotransmitter in the CNS, and by blocking its action, brucine leads to a state of excessive neuronal excitation.[9]

This antagonism of inhibitory signals results in uncontrolled motor neuron activity, leading to characteristic symptoms of brucine poisoning, including muscle spasms, convulsions, and seizures.[3][7] In severe cases, this can lead to rhabdomyolysis (breakdown of muscle tissue), acute kidney injury, and death from respiratory muscle paralysis and exhaustion.[3][6][7]

Signaling Pathway: Brucine's Antagonism of Glycine Receptors

The following diagram illustrates the neurotoxic signaling pathway of brucine.

Metabolism and Excretion

The metabolism of brucine in mammals involves several key pathways. In rats, studies have identified both Phase I and Phase II metabolites.[10]

-

Phase I Metabolism: This phase involves hydrolysis, demethylation, and various oxidation reactions.[10]

-

Phase II Metabolism: Following Phase I reactions, the metabolites undergo glucuronidation to increase their water solubility and facilitate excretion.[10]

Both renal and biliary routes are involved in the excretion of brucine and its metabolites.[10]

Organ-Specific Toxicity

While the CNS is the primary target, brucine also exhibits toxicity in other organ systems.

-

Cardiovascular System: At toxic doses, brucine can cause a significant increase in blood pressure.[1][2] However, some studies suggest it may have a negative inotropic effect on the heart muscle, potentially by blocking Ca2+ channels.[1]

-

Liver: Brucine has been studied for its effects on liver cells. In vitro studies on human hepatoma (HepG2) cells have shown that brucine can induce apoptosis (programmed cell death) through a mitochondrial pathway involving an increase in intracellular calcium and the Bcl-2 protein family.[11]

-

Urinary and Digestive Systems: Toxic effects on the urinary and digestive systems have also been reported.[1][2]

Experimental Protocols

Detailed experimental protocols for brucine toxicity studies are crucial for reproducible research. Below is a generalized workflow for an acute oral toxicity study in a rodent model, based on common toxicological practices.

Experimental Workflow: Acute Oral Toxicity Study of Brucine in Rodents

Methodological Details for Key Experiments:

-

LD50 Determination:

-

Animal Model: Typically male and female mice or rats.

-

Methodology: A limit test or a full-scale study with multiple dose levels is conducted. Animals are administered a single dose of brucine via the desired route (e.g., oral gavage, intraperitoneal injection). They are then observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50 is then calculated using statistical methods like the Probit or Logit method.

-

-

Neurotoxicity Assessment:

-

Animal Model: Rodents are commonly used.

-

Methodology: Animals are administered brucine, and the onset, duration, and severity of convulsions are recorded. Electroencephalography (EEG) can be used to monitor seizure activity in the brain.[12] Behavioral tests can also be employed to assess motor coordination and sensory function.

-

-

In Vitro Cytotoxicity Assay (e.g., on HepG2 cells):

-

Cell Line: Human hepatoma cell line HepG2.

-

Methodology: Cells are cultured and exposed to varying concentrations of brucine for specific time periods (e.g., 24, 48, 72 hours). Cell viability is assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Apoptosis can be evaluated by observing morphological changes, DNA fragmentation analysis, and measuring the activity of caspases.[11]

-

Conclusion

Brucine exhibits significant toxicity in mammals, primarily through its antagonistic action on inhibitory glycine receptors in the central nervous system. Its narrow therapeutic index necessitates a thorough understanding of its toxicological profile for any potential therapeutic development. Further research is needed to elucidate the complete metabolic pathways and to explore strategies to mitigate its toxicity, which could potentially unlock its pharmacological benefits.[1] The information presented in this guide serves as a foundational resource for professionals involved in the research and development of brucine or related compounds.

References

- 1. Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology [frontiersin.org]

- 3. Brucine - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Brucine (PIM 082) [inchem.org]

- 6. academic.oup.com [academic.oup.com]

- 7. opastpublishers.com [opastpublishers.com]

- 8. Glycine receptor antagonist - Wikipedia [en.wikipedia.org]

- 9. Glycine Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Metabolism of brucine: the important metabolic pathways of dihydroindole-type alkaloid for excretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The apoptotic effect of brucine from the seed of Strychnos nux-vomica on human hepatoma cells is mediated via Bcl-2 and Ca2+ involved mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Brucine Biosynthesis Pathway in Strychnos nux-vomica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the brucine (B1667951) biosynthesis pathway in Strychnos nux-vomica. It is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the enzymatic steps, chemical intermediates, and regulatory aspects of this complex metabolic route. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of the biosynthetic and experimental workflows to facilitate a deeper understanding and further investigation into this significant alkaloid pathway.

Introduction

Strychnos nux-vomica, commonly known as the poison nut tree, is a rich source of pharmacologically active monoterpene indole (B1671886) alkaloids, most notably strychnine (B123637) and its dimethoxy derivative, brucine.[1][2] These compounds have a long history in traditional medicine and have also been utilized as pesticides.[1] The intricate polycyclic architecture of these molecules has fascinated chemists for centuries, and recent research has successfully elucidated the complete biosynthetic pathway, opening avenues for metabolic engineering and the synthesis of novel derivatives.[2][3] This guide focuses on the terminal steps of the pathway leading to the formation of brucine, a compound with significant therapeutic potential.

The Brucine Biosynthesis Pathway

The biosynthesis of brucine is a continuation of the well-characterized pathway of strychnine. The entire pathway originates from the precursors tryptophan and geranyl pyrophosphate, which converge to form the central intermediate geissoschizine.[1] A series of enzymatic reactions then converts geissoschizine to the Wieland-Gumlich aldehyde, a critical branch point intermediate.[1][2] The pathway from the Wieland-Gumlich aldehyde to strychnine involves a complex series of reactions, and the conversion of strychnine to brucine proceeds through subsequent hydroxylation and methylation steps.[1]

The key enzymatic transformations leading from strychnine to brucine are catalyzed by a sequence of three enzymes: a hydroxylase, another hydroxylase, and an O-methyltransferase.[4]

Enzymatic Steps from Strychnine to Brucine

The conversion of strychnine to brucine involves the following sequential enzymatic reactions:

-

Hydroxylation of Strychnine: Strychnine is first hydroxylated at the C-10 position by strychnine 10-hydroxylase to form 10-hydroxystrychnine.[4]

-

Hydroxylation of β-colubrine: The intermediate from the previous step is then hydroxylated at the C-11 position by β-colubrine 11-hydroxylase to yield 10,11-dihydroxystrychnine.[4]

-

O-methylation: Finally, hydroxystrychnine O-methyltransferase catalyzes the transfer of two methyl groups to the hydroxyl groups of 10,11-dihydroxystrychnine, resulting in the formation of brucine.[4]

Quantitative Data

The concentration of strychnine and brucine varies significantly across different tissues of the Strychnos nux-vomica plant. The majority of these alkaloids accumulate in the roots.[1]

| Plant Part | Strychnine Concentration (mg/500mg of extract) | Brucine Concentration (mg/500mg of extract) | Reference |

| Leaves | 0.6 | 1.6 | [2] |

Experimental Protocols

Alkaloid Extraction from Strychnos nux-vomica

A common method for the extraction of total alkaloids from S. nux-vomica involves the following steps:

-

Sample Preparation: The plant material (e.g., leaves, seeds) is washed, shade-dried, and ground into a fine powder.

-

Solvent Extraction: The powdered material is extracted with an appropriate solvent, such as 50% ethanol, using a shaker for an extended period (e.g., 72 hours).[2] The extraction is repeated until the solvent remains colorless.

-

Concentration: The combined extracts are concentrated using a rotary evaporator at a controlled temperature (e.g., 45-50 °C) to obtain a crude extract.[2]

-

Acid-Base Extraction (for purification):

-

The crude extract is dissolved in an acidic solution (e.g., 1 mol/L hydrochloric acid) and centrifuged.

-

The pH of the supernatant is adjusted to be alkaline (e.g., pH 12.0 with sodium hydroxide).

-

The alkaline solution is then subjected to liquid-liquid extraction with an organic solvent like dichloromethane.

-

The organic phases are combined and evaporated to dryness under a vacuum to yield the total alkaloid fraction.

-

Quantification of Strychnine and Brucine by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of strychnine and brucine.

-

Instrumentation: An Agilent HPLC system (or equivalent) with a UV detector is commonly used.[2]

-

Column: A Phenomenex-ODS column (250mm x 4.6mm, 5µm) is a suitable stationary phase.[2]

-

Mobile Phase: A mixture of methanol (B129727), water, and diethylamine (B46881) (e.g., 55:45:0.2 v/v/v) can be used for isocratic elution.[2]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: Detection is performed at a wavelength of 260 nm.[2]

-

Standard Preparation: Standard solutions of strychnine and brucine are prepared in methanol and filtered before injection.[2]

-

Sample Preparation: The extracted alkaloid fraction is dissolved in methanol for analysis.[2]

-

Quantification: The concentration of strychnine and brucine in the sample is determined by comparing the peak areas with those of the standards.

Heterologous Expression and Enzyme Assays (General Protocols)

Plant cytochrome P450 enzymes, such as the hydroxylases in this pathway, are often heterologously expressed in systems like Saccharomyces cerevisiae (yeast) or insect cells for functional characterization.

-

Gene Synthesis and Cloning: The coding sequences for strychnine 10-hydroxylase and β-colubrine 11-hydroxylase are synthesized and cloned into an appropriate expression vector.

-

Host Transformation: The expression vector is transformed into the chosen host organism (e.g., yeast).

-

Protein Expression: The transformed host cells are cultured under conditions that induce the expression of the recombinant protein.

-

Microsome Preparation: For membrane-bound P450s, a microsomal fraction is prepared from the host cells by differential centrifugation.

-

Reaction Mixture: A typical reaction mixture includes the microsomal fraction containing the recombinant P450, a suitable buffer, the substrate (strychnine or β-colubrine), and a source of reducing equivalents, typically an NADPH-regenerating system.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the substrate and incubated at an optimal temperature for a defined period.

-

Reaction Termination and Product Extraction: The reaction is stopped, and the products are extracted with an organic solvent.

-

Product Analysis: The extracted products are analyzed by LC-MS or HPLC to identify and quantify the hydroxylated products.

-

Enzyme Preparation: The hydroxystrychnine O-methyltransferase can be expressed and purified as a soluble protein from E. coli.

-

Reaction Mixture: The assay mixture typically contains the purified enzyme, a buffer, the substrate (10,11-dihydroxystrychnine), and the methyl donor, S-adenosyl-L-methionine (SAM).

-

Incubation: The reaction is incubated at an optimal temperature.

-

Analysis: The formation of the methylated product (brucine) can be monitored by HPLC or LC-MS. Alternatively, a coupled spectrophotometric assay can be used to continuously monitor the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction.

Conclusion

The elucidation of the brucine biosynthesis pathway in Strychnos nux-vomica represents a significant advancement in our understanding of plant specialized metabolism. The identification of the key enzymes involved in the conversion of strychnine to brucine provides valuable targets for metabolic engineering and synthetic biology approaches. This technical guide has summarized the current knowledge of this pathway, presenting available quantitative data and outlining essential experimental protocols. Further research, particularly in obtaining detailed kinetic data for the terminal enzymes and comprehensive metabolite profiling across different plant tissues, will be crucial for fully harnessing the potential of this biosynthetic pathway for the production of valuable pharmaceuticals.

References

The Dual Nature of Brucine: A Technical Guide to its Pharmacological Effects on the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucine (B1667951), a potent indole (B1671886) alkaloid extracted from the seeds of Strychnos nux-vomica, presents a compelling duality in its pharmacological profile. While historically recognized for its high toxicity, recent research has unveiled its therapeutic potential, particularly in the realms of analgesia and anti-inflammation. This technical guide provides an in-depth exploration of the pharmacological effects of brucine on the central nervous system (CNS), detailing its mechanisms of action, summarizing quantitative data, and outlining key experimental protocols. The complex interplay of its therapeutic and toxic properties makes a thorough understanding of its neuropharmacology essential for harnessing its potential benefits while mitigating its risks.

Core Pharmacological Effects on the CNS

Brucine's primary impact on the central nervous system stems from its action as a potent antagonist of glycine (B1666218) receptors, a mechanism it shares with its more toxic counterpart, strychnine (B123637).[1][2] This antagonism disrupts the inhibitory neurotransmission in the spinal cord and brainstem, leading to dose-dependent effects ranging from therapeutic analgesia to severe convulsions and toxicity.[3][4]

Analgesic Effects

Brucine has demonstrated significant analgesic properties in various preclinical models. This effect is attributed to both central and peripheral mechanisms.[4] Centrally, the modulation of glycine receptors contributes to its pain-relieving effects. Peripherally, brucine has been shown to inhibit voltage-gated sodium channels in dorsal root ganglion (DRG) neurons, thereby reducing neuronal excitability and nociceptive signaling.[4]

Neurotoxicity

The therapeutic window for brucine is narrow, and its use is limited by its significant CNS toxicity.[4][5] At high doses, the blockade of glycine receptors leads to disinhibition of motor neurons, resulting in muscle spasms, convulsions, and potentially death from respiratory failure.[3] The toxic effects are dose-dependent and can be influenced by the route of administration.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacological effects of brucine on the central nervous system.

| Toxicity Data (LD50) | ||

| Animal Model | Route of Administration | LD50 (mg/kg) |

| Rat | Oral | 1[6] |

| Rat | Intraperitoneal | 91[6] |

| Mouse | - | 50.10[5] |

| Receptor Binding Affinity | ||

| Receptor | Ligand | Ki (μM) |

| Glycine Receptor (human α1) | Brucine | 1.7[6] |

| Glycine Receptor (human α1β) | Brucine | 1.4[6] |

| Glycine Receptor | Strychnine | 0.03[7] |

| Glycine Receptor | Glycine | 10[7] |

| In Vitro Cytotoxicity | ||

| Cell Line | Assay | IC50 |

| Neuro-2a (mouse neuroblastoma) | MTT Assay (24h) | Not explicitly stated, but significant cytotoxicity observed at 1, 4, and 16 μM[3] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of brucine's pharmacological effects. The following sections outline the protocols for key in vivo and in vitro experiments.

In Vivo Analgesic Activity Assays

1. Hot Plate Test: This method assesses the central analgesic activity of brucine by measuring the latency of a thermal stimulus-induced pain response.

-

Apparatus: A hot plate analgesia meter with a surface temperature maintained at a constant 55 ± 0.5°C.

-

Procedure:

-

Administer brucine or vehicle control to the animals (e.g., mice or rats) via the desired route (e.g., intraperitoneal or oral).

-

At a predetermined time after administration, place the animal on the hot plate.

-

Record the latency (in seconds) for the animal to exhibit a nociceptive response, such as licking its paws or jumping.

-

A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

-

-

Endpoint: A significant increase in the reaction latency in the brucine-treated group compared to the control group indicates an analgesic effect.

2. Acetic Acid-Induced Writhing Test: This test evaluates peripheral analgesic activity by quantifying the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.

-

Procedure:

-

Administer brucine or a vehicle control to mice.

-

After a set absorption period (e.g., 30 minutes), inject 0.6% acetic acid (10 mL/kg, i.p.) to induce writhing.

-

Immediately after the acetic acid injection, place the mouse in an observation chamber and count the number of writhes over a 20-minute period.

-

-

Endpoint: A significant reduction in the number of writhes in the brucine-treated group compared to the control group indicates analgesic activity.[8][9]

3. Formalin Test: This model assesses both neurogenic (early phase) and inflammatory (late phase) pain.

-

Procedure:

-

Administer brucine or vehicle control to the animals.

-

After a specified pretreatment time, inject 20 μL of 5% formalin solution into the plantar surface of the animal's hind paw.

-

Observe the animal and record the total time spent licking the injected paw during the early phase (0-5 minutes post-formalin) and the late phase (15-30 minutes post-formalin).

-

-

Endpoint: A reduction in paw licking time in either phase indicates an analgesic effect. Inhibition of the late phase suggests anti-inflammatory properties.[10]

In Vitro Neurotoxicity Assay

Neuro-2a (N2a) Cell Viability Assay: This assay is used to assess the cytotoxic effects of brucine on a neuronal cell line.

-

Cell Culture: Culture Neuro-2a mouse neuroblastoma cells in appropriate media and conditions.

-

Procedure:

-

Seed N2a cells in 96-well plates.

-

After cell attachment, treat the cells with varying concentrations of brucine for a specified duration (e.g., 24 hours).

-

Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

-

Endpoint: A dose-dependent decrease in cell viability indicates neurotoxicity. The IC50 value, the concentration of brucine that causes 50% inhibition of cell viability, can be calculated.[3]

Electrophysiological Recordings

Patch-Clamp Analysis of Sodium Channels in DRG Neurons: This technique is used to directly measure the effect of brucine on the function of voltage-gated sodium channels.

-

Cell Preparation: Isolate and culture dorsal root ganglion (DRG) neurons from rodents.

-

Procedure:

-

Perform whole-cell patch-clamp recordings from the cultured DRG neurons.

-

Apply voltage protocols to elicit sodium currents.

-

Perfuse the cells with a control solution and then with a solution containing brucine at various concentrations.

-

Record the changes in the amplitude and kinetics of the sodium currents in the presence of brucine.

-

-

Endpoint: A reduction in the peak sodium current amplitude and/or alterations in channel gating properties (e.g., activation, inactivation) in the presence of brucine demonstrates its inhibitory effect on sodium channels.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and mechanisms of action of brucine on the central nervous system.

References

- 1. researchgate.net [researchgate.net]

- 2. GraphViz Examples and Tutorial [graphs.grevian.org]

- 3. researchgate.net [researchgate.net]

- 4. Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological characterisation of strychnine and brucine analogues at glycine and alpha7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]

- 9. researchgate.net [researchgate.net]

- 10. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Bitterness Threshold of Brucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the bitterness threshold of brucine (B1667951), a toxic alkaloid found in the seeds of the Strychnos nux-vomica tree. Understanding the sensory perception of brucine is critical for researchers in pharmacology, toxicology, and drug development, where taste masking and off-flavor characterization are paramount. This document summarizes quantitative data, details relevant experimental protocols, and visualizes the underlying biological and methodological frameworks.

Quantitative Data on Brucine's Bitterness Threshold

The bitterness of a compound is quantified by its detection threshold, the minimum concentration at which it can be perceived. For brucine, the established bitterness threshold is a ratio of 1:220,000.[1][2] To provide a more practical measure for scientific applications, this ratio has been converted to molarity and other common units, as detailed in the table below. The molecular weight of brucine is 394.46 g/mol .[3][4][5][6]

| Parameter | Value | Unit |

| Bitterness Threshold (Ratio) | 1:220,000 | - |

| Calculated Bitterness Threshold | 11.5 | µM (micromolar) |

| 4.54 | mg/L (milligrams per liter) | |

| 0.00454 | g/L (grams per liter) |

Calculation Note: A 1:220,000 ratio corresponds to 1 gram of brucine in 220,000 mL of solvent. This is equivalent to approximately 4.54 mg/L. Using the molecular weight of 394.46 g/mol , this concentration is calculated to be approximately 11.5 µM.

Experimental Protocols for Determining Bitterness Threshold

The determination of a bitterness threshold is a complex sensory science task that relies on trained human panelists and standardized methodologies. The most common and reliable methods are the Ascending Forced-Choice (AFC) and the Three-Alternative Forced-Choice (3-AFC) tests.[7][8]

Ascending Forced-Choice (AFC) Method

The AFC method is a classic psychophysical technique used to determine detection thresholds.[7][8] In this protocol, panelists are presented with a series of solutions with increasing concentrations of the bitter compound. At each concentration level, they are typically given three samples, two of which are blanks (e.g., purified water) and one of which contains the bitter tastant. The panelist's task is to identify the "odd" sample. The concentration at which a panelist correctly identifies the bitter sample a predetermined number of times is recorded as their individual threshold. The group threshold is then calculated from the individual thresholds of all panelists.

Three-Alternative Forced-Choice (3-AFC) Test

The 3-AFC test is a specific implementation of the forced-choice methodology and is widely used in sensory analysis.[9] For each trial, a panelist is presented with three samples, one of which contains the bitter compound at a specific concentration, while the other two are blanks. The panelist must choose the sample they perceive as different, even if they are not certain. This "forced" choice minimizes response bias. The probability of choosing the correct sample by chance is one-third. The threshold is typically defined as the concentration at which a panelist achieves a certain percentage of correct identifications (e.g., 50% or 75%) over a series of trials with varying concentrations.

A typical experimental workflow for determining a bitterness threshold using the 3-AFC method is illustrated in the diagram below.

Bitter Taste Signaling Pathway and Brucine's Interaction

The perception of bitter taste is initiated by the binding of bitter compounds to specialized G protein-coupled receptors (GPCRs) known as taste 2 receptors (TAS2Rs), which are located in taste receptor cells on the tongue.[10][11] There are approximately 25 different types of functional TAS2Rs in humans, each capable of recognizing a range of bitter compounds.

While the specific TAS2R that brucine directly interacts with has not been definitively identified in the reviewed literature, its close structural and pharmacological relationship to strychnine (B123637) strongly suggests that it likely activates the same receptors. Strychnine is known to be an agonist for TAS2R10 and TAS2R46.[12][13][14][15][16][17] Additionally, research has indicated that hTAS2R14 is sensitive to compounds with structures similar to brucine.[18]

The canonical signaling cascade for bitter taste transduction is illustrated in the following diagram.

The binding of a bitter ligand like brucine to its cognate TAS2R activates the associated G-protein, gustducin. This, in turn, activates the enzyme phospholipase C beta 2 (PLCβ2), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased intracellular Ca²⁺ concentration activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), a monovalent cation channel. The influx of cations through TRPM5 leads to depolarization of the taste receptor cell, which ultimately results in the release of neurotransmitters that signal to afferent nerve fibers, carrying the "bitter" message to the brain.[10][19]

Conclusion

The bitterness threshold of brucine is approximately 11.5 µM. This value is determined through rigorous sensory evaluation protocols such as the Ascending Forced-Choice and Three-Alternative Forced-Choice methods. The molecular mechanism underlying brucine's bitterness involves its interaction with TAS2R bitter taste receptors, likely TAS2R10 and TAS2R46, initiating a well-defined intracellular signaling cascade that leads to neural perception of bitterness. This comprehensive understanding is essential for professionals engaged in research and development where the sensory properties of pharmacologically active compounds are a key consideration.

References

- 1. Brucine | C23H26N2O4 | CID 442021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Brucine (PIM 082) [inchem.org]

- 3. Brucine [webbook.nist.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. Brucine, 99%, anhydrous | Fisher Scientific [fishersci.ca]

- 7. researchgate.net [researchgate.net]

- 8. Taste perception of bitter compounds in young and elderly persons: relation to lipophilicity of bitter compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A bitter anti-inflammatory drug binds at two distinct sites of a human bitter taste GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jneurosci.org [jneurosci.org]

- 12. The Human Bitter Taste Receptor TAS2R10 Is Tailored to Accommodate Numerous Diverse Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cris.iucc.ac.il [cris.iucc.ac.il]

- 14. researchgate.net [researchgate.net]

- 15. Exploring TAS2R46 biomechanics through molecular dynamics and network analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural requirements of bitter taste receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. Brucine - Wikipedia [en.wikipedia.org]

Brucine and its Relationship to Strychnine Alkaloids: A Technical Guide

Introduction

Brucine (B1667951) and strychnine (B123637) are structurally related indole (B1671886) alkaloids predominantly isolated from the seeds of the tree Strychnos nux-vomica L.[1][2] Historically, extracts of this plant have been used in traditional medicine and, notoriously, as poisons.[2][3] Both alkaloids are known for their profound physiological effects, primarily acting as neurotoxins.[3][4] Strychnine is infamous for its high toxicity, while brucine, its dimethoxy analogue, is considerably less toxic but shares a similar pharmacological profile.[4][5]

This technical guide provides an in-depth overview of the core relationship between brucine and strychnine, focusing on their chemical structures, biosynthesis, pharmacological mechanisms, and toxicological profiles. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative quantitative data, and visualizations of key pathways and workflows.

Chemical Structure and Physicochemical Properties

Strychnine and brucine share a complex, heptacyclic core structure. The primary structural difference lies in the presence of two methoxy (B1213986) groups on the aromatic ring of brucine at positions 2 and 3, which are unsubstituted in strychnine.[1][2] This seemingly minor substitution significantly impacts the toxicological potency of the molecule.

Caption: Chemical structures of strychnine (a) and brucine (b).

Caption: Chemical structures of strychnine (a) and brucine (b).

Table 1: Physicochemical Properties of Brucine and Strychnine

| Property | Strychnine | Brucine | Reference(s) |

| Molecular Formula | C₂₁H₂₂N₂O₂ | C₂₃H₂₆N₂O₄ | [4] |

| Molecular Weight | 334.419 g/mol | 394.471 g/mol | [4] |

| Appearance | White or translucent crystals/powder | White crystalline powder | [2][4] |

| Taste | Bitter | Bitter | [1][4] |

| Solubility | Sparingly soluble in water. Soluble in chloroform (B151607), ethanol. | Insoluble in water. Soluble in chloroform, ethanol, methanol (B129727), ether. | [1][2] |

| CAS Number | 57-24-9 | 357-57-3 | [6] |

Biosynthesis of Strychnine Alkaloids

The biosynthesis of strychnine and brucine is a complex process that begins with the precursors tryptophan and geranyl pyrophosphate.[7] These are converted through a series of enzymatic steps into the central intermediate, geissoschizine.[7][8] Further transformations lead to the Wieland-Gumlich aldehyde, a key branch point in the pathway.[7] The pathway to strychnine involves the incorporation of an acetate (B1210297) unit to form the final piperidone ring.[7] It is understood that brucine is synthesized from strychnine through subsequent hydroxylation and methylation reactions.[7] The complete biosynthetic pathway has been recently elucidated, revealing the specific enzymes responsible for each conversion.[7][8][9]

Pharmacology and Mechanism of Action

The primary mechanism of action for both strychnine and brucine is competitive antagonism of inhibitory glycine (B1666218) receptors (GlyRs) in the central nervous system, particularly in the spinal cord and brainstem.[3][4][10] Glycine is the major inhibitory neurotransmitter in these regions, responsible for modulating motor neuron activity. By blocking glycine from binding to its receptor, these alkaloids prevent the influx of chloride ions into the neuron.[11] This leads to disinhibition of motor neurons, resulting in uncontrolled, powerful muscle contractions and convulsions upon sensory stimulation.[3][12]

While their primary target is the GlyR, strychnine and brucine have also been shown to interact with other receptors, including nicotinic acetylcholine (B1216132) receptors, though with lower affinity.[10][13] Despite its toxicity, brucine has demonstrated a range of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor effects, which are areas of active research.[1][2][14]

Toxicological Profile

A critical distinction between the two alkaloids is their toxicity. Strychnine is a potent poison, whereas brucine is significantly less so.[4][15] The lethal dose of brucine in adults is estimated to be around 1 gram, while for strychnine, it is as low as 30-120 mg.[5][16] The symptoms of poisoning are similar for both, reflecting their shared mechanism of action, and include restlessness, muscle twitching, stiffness, and severe convulsions, ultimately leading to death by asphyxia due to paralysis of respiratory muscles.[3][12]

Table 2: Comparative Toxicity (LD₅₀) of Brucine and Strychnine

| Organism | Route of Administration | Strychnine LD₅₀ | Brucine LD₅₀ | Reference(s) |

| Rat | Oral | 2.35 - 16 mg/kg | ~233 mg/kg | [3][17] |

| Mouse | Oral | 2 mg/kg | 50.10 mg/kg | [2][3][18] |

| Dog | Oral | 0.5 mg/kg | Data not available | [3] |

| Cat | Oral | 0.5 mg/kg | Data not available | [3] |

Receptor Binding Affinity

The difference in toxicity is reflected in the binding affinities of the two alkaloids for the glycine receptor. Strychnine is a high-affinity antagonist, with inhibitory constants (Ki or IC50) typically in the low nanomolar range.[10] Brucine also acts as a competitive antagonist at the same site but is substantially less potent.[10]

Table 3: Receptor Binding and Potency Data

| Receptor/Assay | Ligand | Affinity/Potency (IC₅₀/Ki) | Comments | Reference(s) |

| Glycine Receptor ([³H]strychnine displacement) | Strychnine | 10-200 nM (IC₅₀) | Potent competitive antagonist. | [10] |

| Glycine Receptor ([³H]strychnine displacement) | Brucine | 5-19 fold lower potency than strychnine | Less potent competitive antagonist. | [10] |

| NMDA Receptor ([³H]glycine displacement) | Strychnine | Low affinity | Little activity at the NMDA-associated glycine site. | [19] |

| NMDA Receptor ([³H]glycine displacement) | Brucine | Low affinity | Little activity at the NMDA-associated glycine site. | [19] |

Experimental Protocols

Protocol 1: Extraction and Isolation of Total Alkaloids from S. nux-vomica

This protocol describes a general acid-base extraction method for isolating total alkaloids.

-

Maceration: Grind dried seeds of S. nux-vomica into a coarse powder.

-

Acid Extraction: Reflux 100g of the powder with 1L of 1 mol/L hydrochloric acid for 1.5-2 hours. Repeat the extraction twice.[17]

-

Filtration: Combine the acidic extracts and filter to remove solid plant material.

-

Basification: Adjust the pH of the filtrate to ~10-12 with a strong base (e.g., sodium hydroxide). This precipitates the alkaloids from their salt form into their free base form.[17][20]

-

Solvent Extraction: Extract the alkaline solution multiple times with an immiscible organic solvent such as dichloromethane (B109758) or chloroform (e.g., 3 x 500 mL).[20][21]

-

Concentration: Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude total alkaloid fraction (TAF).[20][21]

-

Purification (Optional): The TAF can be further purified using techniques like column chromatography or fractional crystallization to separate strychnine and brucine.[1][17]

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a representative method for the simultaneous determination of brucine and strychnine.

-

System: HPLC with a UV-Vis or Diode-Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution is often used. For example, a mixture of a buffered aqueous phase (e.g., sodium dihydrogen phosphate (B84403) at pH 3) and an organic modifier like methanol or acetonitrile.[22]

-

Flow Rate: 1.0 mL/min.[22]

-

Detection Wavelength: 258 nm.[22]

-

Sample Preparation: Dissolve accurately weighed amounts of the TAF or purified samples in the mobile phase or a suitable solvent like methanol. Filter through a 0.45 µm syringe filter before injection.

-

Quantification: Prepare standard curves for pure strychnine and brucine. Calculate the concentration in the unknown samples by comparing their peak areas to the standard curves.

Protocol 3: Glycine Receptor Binding Assay ([³H]strychnine Displacement)

This protocol is used to determine the binding affinity of compounds to the strychnine-sensitive glycine receptor.

-

Membrane Preparation: Prepare synaptic membrane fractions from rat or mouse spinal cord and brainstem tissue through differential centrifugation.

-

Incubation: In assay tubes, combine the synaptic membrane preparation, a fixed concentration of radiolabeled strychnine (e.g., [³H]strychnine), and varying concentrations of the unlabeled test compound (e.g., brucine or other analogues).

-

Equilibration: Incubate the mixture to allow the binding to reach equilibrium (e.g., at 4°C for a specified time).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to reduce non-specific binding.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of [³H]strychnine binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that displaces 50% of the specific binding of the radioligand). The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

Brucine and strychnine are quintessential examples of structurally similar natural products with markedly different biological potencies. Their relationship is defined by a shared biosynthetic origin and a common primary mechanism of action as competitive antagonists of the inhibitory glycine receptor. The dimethoxy substitution in brucine significantly reduces its toxicity compared to strychnine, opening avenues for exploring its therapeutic potential in areas like cancer, inflammation, and pain management, provided its narrow therapeutic window can be managed.[1][2][18] The continued study of these alkaloids, supported by robust analytical and pharmacological protocols as outlined in this guide, is crucial for both toxicological assessment and the potential development of novel therapeutics.

References

- 1. Frontiers | Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology [frontiersin.org]

- 2. Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strychnine - Wikipedia [en.wikipedia.org]

- 4. differencebetween.com [differencebetween.com]

- 5. Brucine - Wikipedia [en.wikipedia.org]